molecular formula C20H23NO4 B2799757 methyl 2-(4-hexanamidophenoxy)benzoate CAS No. 866020-10-2

methyl 2-(4-hexanamidophenoxy)benzoate

Cat. No.: B2799757
CAS No.: 866020-10-2
M. Wt: 341.407
InChI Key: SEFQIMSKADXBJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hexanamidophenoxy)benzoate typically involves the reaction of 4-(hexanoylamino)phenol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-hexanamidophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

methyl 2-(4-hexanamidophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-hexanamidophenoxy)benzoate involves its interaction with specific molecular targets. The hexanoylamino group is believed to play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxybenzenecarboxylate moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(butanoylamino)phenoxy]benzenecarboxylate
  • Methyl 2-[4-(octanoylamino)phenoxy]benzenecarboxylate
  • Methyl 2-[4-(decanoylamino)phenoxy]benzenecarboxylate

Uniqueness

methyl 2-(4-hexanamidophenoxy)benzoate stands out due to its specific hexanoylamino group, which imparts unique chemical and biological properties. This compound’s balance of hydrophobic and hydrophilic regions makes it particularly interesting for various applications, including drug design and material science.

Properties

IUPAC Name

methyl 2-[4-(hexanoylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-4-5-10-19(22)21-15-11-13-16(14-12-15)25-18-9-7-6-8-17(18)20(23)24-2/h6-9,11-14H,3-5,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQIMSKADXBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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